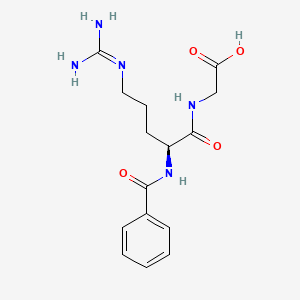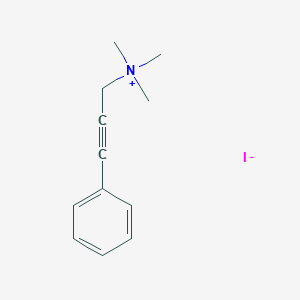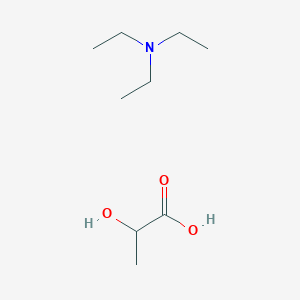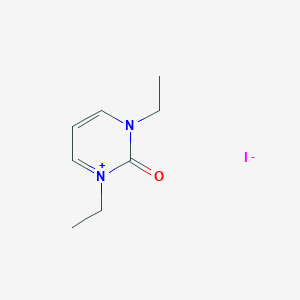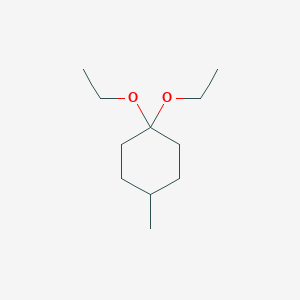
Cyclohexane, 1,1-diethoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1,1-diethoxy-4-methyl- is an organic compound with the molecular formula C11H22O2 It is a derivative of cyclohexane, where two ethoxy groups and a methyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,1-diethoxy-4-methyl- can be synthesized through the acetalization of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as p-toluenesulfonic acid is added to the mixture.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the acetal.
- The product is then purified through distillation or recrystallization.
Cyclohexanone: is mixed with .
Industrial Production Methods
In an industrial setting, the production of cyclohexane, 1,1-diethoxy-4-methyl- follows a similar synthetic route but on a larger scale. The process involves continuous feeding of cyclohexanone and ethanol into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using industrial distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,1-diethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert the compound back to cyclohexane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Cyclohexanone, carboxylic acids, and other oxidized derivatives.
Reduction: Cyclohexane derivatives with reduced functional groups.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexane, 1,1-diethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexane, 1,1-diethoxy-4-methyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1-dimethoxy-4-methyl-: Similar structure but with methoxy groups instead of ethoxy groups.
Cyclohexane, 1,1-diethoxy-4-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Cyclohexane, 1,1-diethoxy-3-methyl-: Similar structure but with the methyl group at the 3 position.
Uniqueness
Cyclohexane, 1,1-diethoxy-4-methyl- is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
52162-24-0 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1,1-diethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C11H22O2/c1-4-12-11(13-5-2)8-6-10(3)7-9-11/h10H,4-9H2,1-3H3 |
InChI Key |
BDXWQBIGBPSDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



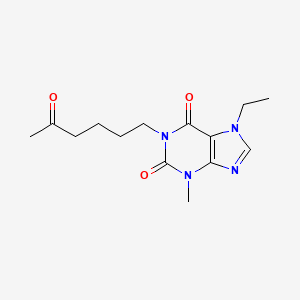
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
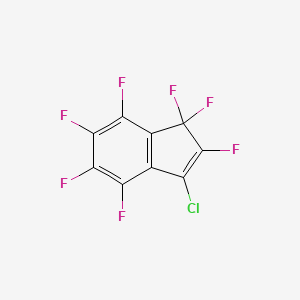
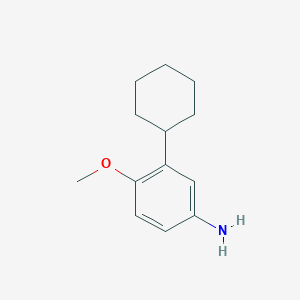
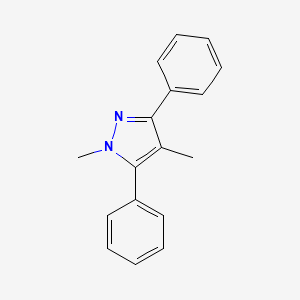
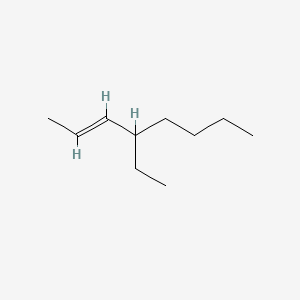
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
